3-[(Oxolan-3-ylmethyl)amino]propanenitrile
Overview
Description
3-[(Oxolan-3-ylmethyl)amino]propanenitrile is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It is characterized by the presence of an oxolane ring, a nitrile group, and an amino group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxolan-3-ylmethyl)amino]propanenitrile typically involves the reaction of oxolane derivatives with aminopropanenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Oxolan-3-ylmethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
3-[(Oxolan-3-ylmethyl)amino]propanenitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(Oxolan-3-ylmethyl)amino]propanenitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Oxolan-2-ylmethyl)amino]propanenitrile
- 3-[(Oxolan-4-ylmethyl)amino]propanenitrile
- 3-[(Oxolan-3-ylmethyl)amino]butanenitrile
Uniqueness
3-[(Oxolan-3-ylmethyl)amino]propanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with molecular targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(oxolan-3-ylmethylamino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-3-1-4-10-6-8-2-5-11-7-8/h8,10H,1-2,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIIMBMFUNMUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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